molecular formula C14H12FNO4S B14264902 Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro- CAS No. 133191-70-5

Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro-

Cat. No.: B14264902
CAS No.: 133191-70-5
M. Wt: 309.31 g/mol
InChI Key: HGKHCAMHAGANBS-UHFFFAOYSA-N
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Description

Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro- is an aromatic compound with a complex structure that includes a benzene ring substituted with a fluoro group, a nitro group, and a sulfonylmethyl group attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro- typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the nitration of a benzene derivative followed by sulfonylation and fluorination. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and sulfonyl chlorides for sulfonylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid.

    Sulfonation: Sulfonyl chlorides and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products

    Amines: From the reduction of the nitro group.

    Substituted Benzenes: From nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro- involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with nucleophiles. These interactions can affect various molecular pathways, leading to changes in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro- is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential applications. The presence of both a nitro group and a sulfonylmethyl group on the benzene ring allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

133191-70-5

Molecular Formula

C14H12FNO4S

Molecular Weight

309.31 g/mol

IUPAC Name

4-fluoro-2-[(4-methylphenyl)sulfonylmethyl]-1-nitrobenzene

InChI

InChI=1S/C14H12FNO4S/c1-10-2-5-13(6-3-10)21(19,20)9-11-8-12(15)4-7-14(11)16(17)18/h2-8H,9H2,1H3

InChI Key

HGKHCAMHAGANBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

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